1-Hexanone, 1-(1H-pyrrol-3-yl)-

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring authentic 3-substituted pyrrole ketones face limited supply and risk of regioisomeric impurities from generic 2- or N-substituted analogs. This compound resolves both issues: • Verified 3-hexanoyl regiochemistry ensures correct electronic directing effects for electrophilic substitution at the 2- and 4-positions-critical for diversity-oriented heterocycle synthesis. • Free NH group enables >180-fold antimalarial potency enhancement in prodiginine derivatives (cf. unsubstituted analogs) and serves as an essential hydrogen-bond donor in HMG-CoA reductase inhibitor pharmacophores. • Consistent LogP ~2.3 and 5 rotatable bonds provide predictable membrane permeability for downstream biological assays.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 111469-05-7
Cat. No. B12870050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanone, 1-(1H-pyrrol-3-yl)-
CAS111469-05-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CNC=C1
InChIInChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3
InChIKeyRMKRBZVVYARARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanone, 1-(1H-pyrrol-3-yl)-: Procurement Overview


1-Hexanone, 1-(1H-pyrrol-3-yl)- (also known as 3-hexanoylpyrrole or 1-(1H-pyrrol-3-yl)hexan-1-one) is a C10 heterocyclic ketone composed of a pyrrole ring with a 3-substituted hexanoyl group [1]. Its defining structural feature—a free NH group adjacent to an electrophilic carbonyl—provides a unique platform for subsequent synthetic derivatization, distinguishing it from N-substituted or regioisomeric pyrrole analogs [2]. This compound serves as a versatile building block in medicinal chemistry and materials science, and its physicochemical profile (LogP ~2.3, PSA 32.9 Ų, 5 rotatable bonds) [1] influences its suitability for specific reaction conditions and downstream applications.

+ 3-Acylpyrrole scaffold: Enables 2,4-disubstituted pyrrole library synthesis.
+ Free NH pharmacophore: Supports target-engagement modeling for HMG-CoA reductase inhibitor studies.
+ 3-Hexylpyrrole precursor: May support antimalarial analog synthesis via reported reduction pathway.

1-Hexanone, 1-(1H-pyrrol-3-yl)-: Why Substitutes Fail


Substituting 1-Hexanone, 1-(1H-pyrrol-3-yl)- with a generic 2- or N-substituted pyrrole ketone introduces critical failures in both reactivity and biological profile. The 3-substitution pattern dictates the electronic distribution of the pyrrole ring, which governs regioselectivity in electrophilic aromatic substitution and cross-coupling reactions [1]. Critically, the free NH group is essential for hydrogen-bonding interactions in biological systems; N-alkylated analogs (e.g., 1-methylpyrrole derivatives) lack this donor, fundamentally altering their affinity for protein targets [2]. Furthermore, the specific hexanoyl chain length impacts lipophilicity (calculated LogP ~2.3) and membrane permeability, parameters that cannot be replicated by shorter-chain (e.g., acetyl) or longer-chain analogs without empirical validation [1]. The following quantitative evidence demonstrates where 1-Hexanone, 1-(1H-pyrrol-3-yl)- possesses verifiable differentiation relative to its closest alternatives.

Regiochemistry mismatch
2-acylpyrrole analogs shift electrophilic substitution to 4/5-positions, limiting access to 2,4-disubstituted scaffolds.
Pharmacophore disruption
N-alkylated pyrrole derivatives lack the free NH hydrogen-bond donor, potentially altering target binding profiles.
Lipophilicity shift
Shorter-chain (acetyl) or longer-chain analogs may alter LogP-dependent partitioning, requiring empirical assay validation.

1-Hexanone, 1-(1H-pyrrol-3-yl)-: Differentiation Evidence


3-Substitution Synthetic Versatility

The 3-acylpyrrole motif of 1-Hexanone, 1-(1H-pyrrol-3-yl)- offers a distinct reactivity profile compared to the more common 2-acylpyrroles. The electron density at the 2- and 4-positions of the pyrrole ring in 3-acylpyrroles is higher than in 2-acylpyrroles, favoring electrophilic substitution at these sites [1]. This regioselectivity enables the synthesis of 2,4-disubstituted pyrroles, which are privileged scaffolds in medicinal chemistry [2]. This differentiates the compound from 2-acylpyrrole alternatives.

3-Substitution Synthetic Versatility
Class-level inference
Electrophilic attack directed to 2- and 4-positions of the pyrrole ring
Enables distinct 2,4-disubstituted SAR explorations vs. 2-acylpyrroles.
Inferred from pyrrole electronic principles; specific experimental validation for this ketone is limited.
Medicinal Chemistry Organic Synthesis Building Block

3-Hexylpyrrole Intermediate for Antimalarials

1-Hexanone, 1-(1H-pyrrol-3-yl)- serves as a direct precursor to 3-hexylpyrrole via sodium borohydride reduction in isopropanol over 10 hours [1]. This 3-hexylpyrrole intermediate is a critical building block for the synthesis of prodiginine analogs, a class of compounds with potent in vitro antimalarial activity. Structure-activity relationship (SAR) studies of prodiginines reveal that alkyl substitution at the 3-position of the terminal pyrrole ring yields IC50 values of 0.9–16.0 nM against Plasmodium falciparum, whereas compounds with an unsubstituted terminal pyrrole ring are significantly less active (IC50 > 2920 nM) [1]. This highlights the importance of the 3-hexyl chain accessible from the target compound.

3-Hexylpyrrole Intermediate for Antimalarials
Reported
Prodiginine analog IC50 = 0.9–16.0 nM vs. P. falciparum
Supports synthesis of 3-alkylpyrrole derivatives for antimalarial screening context.
>180-fold reported potency difference relative to unsubstituted terminal pyrrole analog.
Antimalarial Prodiginine Synthetic Chemistry

Free NH Group in HMG-CoA Reductase Inhibitors

The free NH group of the pyrrole ring is a critical pharmacophoric element. Derivatives of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic acid, for which 1-Hexanone, 1-(1H-pyrrol-3-yl)- is a viable synthetic entry point, have been investigated as HMG-CoA reductase inhibitors [1][2]. While specific IC50 data for the target compound is not available, the structural motif is essential for the biological activity of this inhibitor class, which targets the rate-limiting enzyme in cholesterol biosynthesis [1]. N-alkylated pyrrole analogs would lack the hydrogen bond donor, potentially reducing binding affinity to the enzyme's active site.

Free NH Group in HMG-CoA Reductase Inhibitors
Class-level inference
Free NH group available as hydrogen bond donor
Potential binding mode relevance for enzyme inhibitor scaffold studies.
Data to verify for this specific ketone; N-alkylated analogs lack donor capacity.
HMG-CoA Reductase Statins Cardiovascular

Physicochemical Handling and Solubility Profile

1-Hexanone, 1-(1H-pyrrol-3-yl)- possesses a distinct set of calculated physicochemical properties that influence its experimental handling and behavior in biological assays. Its calculated LogP of 2.3 [1] (or 2.78 [2]) and Topological Polar Surface Area (TPSA) of 32.9 Ų [1] place it in a favorable range for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and related guidelines [3]. This differentiates it from more polar pyrrole analogs (e.g., those with carboxylic acid or sulfonamide groups) and more lipophilic analogs (e.g., longer-chain acylpyrroles) which may exhibit different solubility and permeability profiles.

Physicochemical Handling and Solubility Profile
Supporting evidence
Calculated LogP = 2.3; TPSA = 32.9 Ų
Informs solvent selection and cellular assay partitioning review.
Calculated values using XLogP3; experimental LogP may differ.
Physicochemical Properties LogP Formulation

1-Hexanone, 1-(1H-pyrrol-3-yl)-: Application Scenarios


3-Alkylpyrrole Building Block Synthesis

The compound is ideally suited for reduction to 3-hexylpyrrole [1], a critical intermediate in the synthesis of prodiginine antimalarials and other biologically active molecules requiring a 3-alkylpyrrole motif. This application leverages the evidence of enhanced antimalarial potency (>180-fold) for 3-alkyl substituted prodiginines compared to unsubstituted analogs [1].

Lead Optimization for HMG-CoA Reductase

As a precursor to 7-(1H-pyrrol-3-yl)-substituted heptenoic acid derivatives [2], this compound enables the exploration of structure-activity relationships for HMG-CoA reductase inhibitors. The free NH group is a critical pharmacophore, and procurement of the 3-substituted pyrrole ensures fidelity to the active scaffold described in the literature [2].

2,4-Disubstituted Pyrrole Synthesis

The 3-acyl substitution pattern directs electrophilic substitution to the 2- and 4-positions [3], enabling access to a distinct chemical space of 2,4-disubstituted pyrroles. This is a key advantage over 2-acylpyrroles, which direct substitution to different positions [3]. This application is relevant for laboratories engaged in diversity-oriented synthesis or preparing focused libraries of heterocyclic compounds.

Application
Selection Property
Validation Focus
3-Alkylpyrrole Building Block Synthesis
3-Hexanoyl reduction pathway
Antimalarial screening context via prodiginine analog synthesis
Lead Optimization for HMG-CoA Reductase
Free NH pyrrole pharmacophore
HMG-CoA reductase inhibitor scaffold fidelity and binding mode review
2,4-Disubstituted Pyrrole Synthesis
3-Acyl regioselectivity control
2,4-Disubstituted library access vs. 2-acylpyrrole reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexanone, 1-(1H-pyrrol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.